molecular formula C29H52O8 B3050698 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol CAS No. 27942-27-4

20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol

Cat. No.: B3050698
CAS No.: 27942-27-4
M. Wt: 528.7 g/mol
InChI Key: ATBQNLZREVOGBO-UHFFFAOYSA-N
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Description

20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a chemical compound known for its surfactant properties. It consists of a nonylphenyl group attached to a polyether chain, making it a nonionic surfactant. This compound is widely used in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol typically involves the reaction of nonylphenol with ethylene oxide. The process is carried out under controlled conditions, often in the presence of a catalyst such as potassium hydroxide. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide molecules are added to the nonylphenol, forming the polyether chain.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where nonylphenol and ethylene oxide are continuously fed into the system. The reaction is maintained at elevated temperatures and pressures to ensure complete ethoxylation. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nonylphenyl group, leading to the formation of various oxidation products.

    Substitution: The polyether chain can participate in substitution reactions, where the ethylene oxide units can be replaced by other alkyl or aryl groups.

    Hydrolysis: Under acidic or basic conditions, the polyether chain can be hydrolyzed, breaking down the compound into smaller fragments.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Substitution Reagents: Alkyl halides, aryl halides.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of the nonylphenyl group.

    Substitution Products: Modified polyether chains with different alkyl or aryl groups.

    Hydrolysis Products: Smaller polyether fragments and nonylphenol.

Scientific Research Applications

20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology techniques to improve the delivery of hydrophobic molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The primary mechanism of action of 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is its ability to reduce surface tension. The nonylphenyl group interacts with hydrophobic surfaces, while the polyether chain interacts with water molecules, creating a stable interface. This property allows the compound to solubilize hydrophobic substances in aqueous environments, making it an effective surfactant.

Comparison with Similar Compounds

    Nonoxynol-9: Another nonionic surfactant with a similar structure but different ethoxylation degree.

    Octylphenol Ethoxylates: Similar compounds with an octyl group instead of a nonyl group.

    Polyethylene Glycol (PEG) Derivatives: Compounds with varying lengths of polyether chains.

Uniqueness: 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is unique due to its specific combination of a nonylphenyl group and a polyether chain with six ethylene oxide units. This structure provides a balance between hydrophobic and hydrophilic properties, making it highly effective in reducing surface tension and enhancing solubility.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52O8/c1-2-3-4-5-6-7-8-9-28-10-12-29(13-11-28)37-27-26-36-25-24-35-23-22-34-21-20-33-19-18-32-17-16-31-15-14-30/h10-13,30H,2-9,14-27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBQNLZREVOGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182217
Record name 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaeicosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27942-27-4
Record name 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaeicosan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27942-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonoxynol-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027942274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaeicosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20-(4-nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.297
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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